GHS-R1a Binding Affinity
Tabimorelin hemifumarate binds to the human recombinant ghrelin receptor (GHS-R1a) with a Ki of 50 nM . This affinity is within the same order of magnitude as the clinically advanced agonist Ibutamoren (MK-677) which exhibits a pKi of 8.14 (Ki ≈ 7.24 nM) . However, Tabimorelin displays significantly higher affinity than the peptidic agonist Ipamorelin, which binds to COS-7 cells expressing GHS-R1a with a Ki of 63.4 nM [1].
| Evidence Dimension | Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 50 nM |
| Comparator Or Baseline | Ibutamoren (MK-677): ~7.24 nM; Ipamorelin: 63.4 nM |
| Quantified Difference | 7-fold lower affinity than MK-677; 1.3-fold higher affinity than Ipamorelin |
| Conditions | Human recombinant GHS-R1a (Tabimorelin); COS-7 cells expressing GHS-R1a (Ipamorelin) |
Why This Matters
Binding affinity is a primary determinant of target engagement, enabling researchers to select an agonist with the appropriate potency window for their specific in vitro or in vivo model.
- [1] GlpBio. Ipamorelin (acetate) (GC17176) Technical Datasheet. View Source
